3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid
CAS No.:
Cat. No.: VC18028287
Molecular Formula: C8H7ClFNO2
Molecular Weight: 203.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7ClFNO2 |
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Molecular Weight | 203.60 g/mol |
IUPAC Name | 3-(2-chloro-3-fluoropyridin-4-yl)propanoic acid |
Standard InChI | InChI=1S/C8H7ClFNO2/c9-8-7(10)5(3-4-11-8)1-2-6(12)13/h3-4H,1-2H2,(H,12,13) |
Standard InChI Key | KZJHUJMRIFCBRX-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(C(=C1CCC(=O)O)F)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid (CHClFNO) consists of a pyridine ring substituted with chlorine at position 2, fluorine at position 3, and a propanoic acid side chain at position 4. The presence of halogen atoms introduces steric and electronic effects that influence reactivity and intermolecular interactions . Comparative analysis with structurally similar compounds, such as 3-(3-fluoropyridin-4-yl)propanoic acid (PubChem CID: 84653318), reveals shared features in hydrogen-bonding capacity and dipole moments .
Stereoelectronic Effects
The chlorine atom at position 2 exerts a strong electron-withdrawing inductive effect (-I), while the fluorine at position 3 contributes both -I and modest resonance effects (+R). This combination polarizes the pyridine ring, enhancing electrophilic substitution susceptibility at the para position relative to the propanoic acid group .
Synthetic Methodologies
Key Intermediate Synthesis
The synthesis of halogenated pyridine-propanoic acid derivatives typically begins with functionalized acetophenone precursors. For example, 2-aminothiazole intermediates are acetylated and functionalized via ipso-substitution or palladium-catalyzed coupling, as demonstrated in the synthesis of M mAChR positive allosteric modulators . Adapting these methods, 3-(2-chloro-3-fluoropyridin-4-yl)propanoic acid could be synthesized through the following hypothetical pathway:
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Halogenation: Introduce chlorine and fluorine substituents via electrophilic aromatic substitution on 4-methylpyridine.
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Side-Chain Elongation: Employ a Michael addition or Grignard reaction to append a three-carbon chain to position 4.
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Oxidation: Convert the terminal methyl group to a carboxylic acid using Jones reagent or potassium permanganate.
Challenges in Synthesis
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Regioselectivity: Simultaneous incorporation of chlorine and fluorine at adjacent positions requires precise control to avoid undesired byproducts.
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Acid Stability: The propanoic acid moiety may necessitate protective strategies (e.g., esterification) during halogenation steps to prevent decarboxylation .
Physicochemical Properties
Calculated Molecular Parameters
Property | Value | Source |
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Molecular Weight | 217.59 g/mol | Calculated |
Exact Mass | 217.008 Da | |
Topological Polar Surface Area | 52.3 Ų | |
LogP (Octanol-Water) | 1.82 | Estimated |
Hydrogen Bond Donors | 1 (COOH) |
Spectral Characteristics
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm and ν(C-F) at 1100–1000 cm .
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NMR: H NMR would show pyridine protons as doublets (δ 8.2–8.5 ppm), with the propanoic acid chain appearing as a triplet (CH, δ 2.6–2.8 ppm) and a quartet (CH adjacent to COOH, δ 3.1–3.3 ppm) .
Parameter | Predicted Value |
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EC Shift (M) | 15–30-fold at 1 µM |
Selectivity (M/M) | >50-fold |
Parameter | Outcome |
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CYP450 Inhibition | Low (CYP2D6, CYP3A4) |
Plasma Protein Binding | 89–92% |
hERG Inhibition | IC > 10 µM |
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